H-Nle-NH2.HCl physical and chemical properties
H-Nle-NH2.HCl physical and chemical properties
L-Norleucine Amide Hydrochloride in Drug Design & Peptide Synthesis
Executive Summary
H-Nle-NH2.HCl (L-Norleucine amide hydrochloride) is a specialized non-proteinogenic amino acid derivative employed primarily as a robust structural isostere for L-Methionine (Met) at the C-terminus of bioactive peptides.[1][2][3][4][5] Its core utility lies in probing hydrophobic interactions while eliminating the oxidative instability associated with the thioether moiety of Methionine. As a C-terminal amide, it further stabilizes peptide conformation by neutralizing the carboxylate charge, mimicking the native polypeptide chain electronics and enhancing membrane permeability.
Chemical Identity & Physical Specifications
This section consolidates the physicochemical data required for analytical verification and stoichiometric calculations.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | (S)-2-Aminohexanamide hydrochloride |
| Common Name | L-Norleucine amide HCl; H-Nle-NH2.HCl |
| CAS Number | 94787-97-0 (HCl salt); 14898-86-3 (Free base) |
| Molecular Formula | |
| Molecular Weight | 166.65 g/mol (Free base: 130.19 g/mol ) |
| Melting Point | 256 – 259 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in water, Methanol, DMSO; Insoluble in |
| Optical Rotation | |
| Purity Standard | |
| Hygroscopicity | Moderate (Store in desiccator) |
Structural Logic: The Methionine Isostere Strategy
In drug development, L-Methionine (Met) often presents a "developmental liability" due to the susceptibility of its sulfur atom to oxidation. This results in the formation of Methionine Sulfoxide [Met(O)], which introduces polarity changes that can abolish receptor binding or alter immunogenicity.
H-Nle-NH2.HCl solves this by replacing the
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Steric Fidelity: The side chain of Nle (butyl) is isosteric to Met (ethyl-methyl-thioether), preserving the "lock-and-key" fit within hydrophobic pockets.
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Electronic Stability: The alkane side chain is inert to Reactive Oxygen Species (ROS), significantly extending the shelf-life and metabolic stability of the resulting peptide therapeutic.
Diagram 1: Oxidative Stability Pathway (Met vs. Nle)
Caption: Comparative stability analysis showing the inertness of Norleucine against oxidative stressors that degrade Methionine.
Synthetic Utility: Solution-Phase Coupling Protocol
While Solid Phase Peptide Synthesis (SPPS) typically utilizes Fmoc-Nle-OH on Rink Amide resin, H-Nle-NH2.HCl is the reagent of choice for Solution Phase Peptide Synthesis (LPPS) or convergent fragment condensation. It serves as the nucleophilic C-terminal "capping" unit.
Critical Considerations
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Free Basing: The HCl salt stabilizes the amine during storage but must be neutralized in situ to react.
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Solvent Choice: DMF is preferred for solubility; DCM may require a co-solvent due to the polarity of the salt.
Step-by-Step Protocol: C-Terminal Amidation
Objective: Coupling Boc-Phe-OH (Carboxylic Acid) with H-Nle-NH2.HCl (Amine) using EDC/HOBt.
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Preparation of Reactants:
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Dissolve 1.0 eq of Carboxylic Acid (e.g., Boc-Phe-OH) in minimal dry DMF/DCM (1:1).
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Add 1.1 eq of H-Nle-NH2.HCl to the reaction vessel. Note: The salt will likely remain suspended until base is added.
-
-
Activation & Neutralization:
-
Cool the mixture to 0°C (ice bath).
-
Add 1.2 eq of HOBt (Hydroxybenzotriazole) or Oxyma Pure.
-
Add 1.2 eq of EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
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Crucial Step: Add 2.5 - 3.0 eq of DIPEA (Diisopropylethylamine) dropwise.
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Mechanism:[6][7][8][9] The first equivalent of DIPEA neutralizes the HCl from the H-Nle-NH2, liberating the free amine. The subsequent equivalents buffer the coupling reaction.
-
-
Reaction Monitoring:
-
Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Validation: Monitor via HPLC or TLC (Check for disappearance of the free amine spot using Ninhydrin stain; H-Nle-NH2 stains purple/brown).
-
-
Work-up:
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash sequentially with:
-
5%
or 1N HCl (Removes unreacted amine/DIPEA). -
Sat.
(Removes unreacted acid/HOBt). -
Brine.
-
-
Dry over
and concentrate.
-
Diagram 2: Solution Phase Coupling Workflow
Caption: Workflow for converting the stable HCl salt into a reactive nucleophile for peptide coupling.
Handling, Stability, and Analytics[12][13]
Storage & Stability[2][10]
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Hygroscopicity: As a hydrochloride salt, the compound attracts atmospheric moisture.
-
Protocol: Store at +2°C to +8°C in a tightly sealed container. Allow the bottle to equilibrate to room temperature before opening to prevent condensation.
-
-
Shelf Life: >2 years if kept dry and cool.
Analytical Verification (HPLC)
To verify the identity and purity of H-Nle-NH2.HCl before use:
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Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).
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Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
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Mobile Phase B: Acetonitrile + 0.1% TFA.
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Gradient: 0% B to 60% B over 20 minutes. (Note: As a small polar molecule, it will elute early; ion-pairing reagents like TFA are essential for retention).
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Detection: UV at 210 nm (Amide bond absorption). Note that Nle lacks aromatic chromophores, so detection relies on the amide/carboxyl backbone.
References
-
PubChem. (n.d.).[1] Compound Summary: L-Norleucine amide hydrochloride (CID 14881378).[2] National Library of Medicine. Retrieved from [Link]
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Gilles, A. M., et al. (1988).[9] Conservative replacement of Methionine by Norleucine in Escherichia coli Adenylate Kinase. Proceedings of the National Academy of Sciences. (Demonstrates the stability and isosteric nature of Nle vs Met).
Sources
- 1. H-Nle-Ile-N(EtPh)Leu-NH2.HCl | C26H45ClN4O3 | CID 67641555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. H-NLE-NH2 HCL | 94787-97-0 [chemicalbook.com]
- 4. Norleucine - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. bachem.com [bachem.com]
- 9. cheme.caltech.edu [cheme.caltech.edu]
- 10. L-Leucinamide hydrochloride; CAS No.: 10466-61-2; Synonyms: H-Leu-NH2.HCl [chemshuttle.com]
